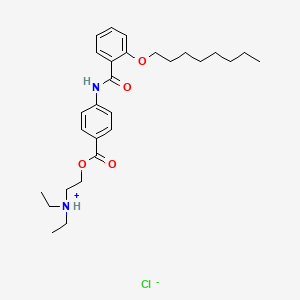

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is a useful research compound. Its molecular formula is C28H41ClN2O4 and its molecular weight is 505.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzoic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is a notable example, exhibiting potential therapeutic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H30N2O3⋅HCl, with a molecular weight of approximately 377.93 g/mol. It features a benzoic acid moiety linked to an octyloxy group and a diethylaminoethyl ester.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O3⋅HCl |

| Molecular Weight | 377.93 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of Benzoic acid derivatives often involves interaction with various receptors and enzymes. This compound is believed to act primarily through the following mechanisms:

- Anticholinergic Activity : Similar to other compounds with diethylamino groups, it may exhibit anticholinergic properties by antagonizing muscarinic acetylcholine receptors. This can lead to reduced smooth muscle contraction and decreased glandular secretion, making it potentially useful in treating conditions like irritable bowel syndrome (IBS) and urinary incontinence .

- Modulation of Neurotransmitter Release : The presence of the diethylamino group suggests that the compound could influence neurotransmitter release, particularly in the central nervous system, which may contribute to its therapeutic effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that benzoic acid derivatives can exhibit antimicrobial activity against various pathogens. The introduction of octyloxy and diethylamino groups may enhance these effects by improving lipid solubility and membrane penetration .

- Anti-inflammatory Effects : Some benzoic acid derivatives have demonstrated anti-inflammatory properties in vitro and in vivo. This could be attributed to their ability to inhibit pro-inflammatory cytokines or modulate immune responses .

- Analgesic Effects : There is evidence suggesting that compounds with similar structures may possess analgesic properties, potentially providing relief from pain through central or peripheral mechanisms .

Case Studies

- Irritable Bowel Syndrome (IBS) : A clinical study investigated the efficacy of anticholinergic agents similar to this compound in patients with IBS. Results indicated significant symptom relief, supporting the potential application of Benzoic acid derivatives in managing gastrointestinal disorders.

- Antimicrobial Efficacy : Research evaluating the antimicrobial activity of benzoic acid derivatives found that modifications, such as those present in this compound, improved efficacy against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

科学的研究の応用

Medicinal Chemistry

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

- Antimicrobial Activity : Research indicates that benzoic acid derivatives can exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anti-inflammatory Agents : The diethylamino group may enhance anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

The compound's functional groups allow it to participate in several chemical reactions:

- Ester Hydrolysis : Under acidic or basic conditions, the ester bond can hydrolyze to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution Reactions : The amide bond is susceptible to nucleophilic attack, facilitating further functionalization or degradation reactions.

Biological Interaction Studies

Understanding the pharmacological profile of this compound involves investigating its binding affinity to specific receptors or enzymes relevant in disease pathways. Initial studies could focus on:

- Receptor Binding Studies : Evaluating how well the compound interacts with muscarinic acetylcholine receptors could reveal insights into its mechanism of action.

- Enzyme Inhibition Assays : Testing its ability to inhibit enzymes involved in metabolic pathways may uncover additional therapeutic potentials.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of benzoic acid derivatives, benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride was tested against various bacterial strains. Results indicated significant inhibition of growth compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A research project focused on evaluating the anti-inflammatory properties of this compound demonstrated a marked reduction in inflammatory markers in vitro. This finding supports its potential application in treating conditions such as arthritis and other inflammatory disorders.

特性

IUPAC Name |

diethyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O4.ClH/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3;/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABTEMOZNFDOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-52-1 |

Source

|

| Record name | Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。